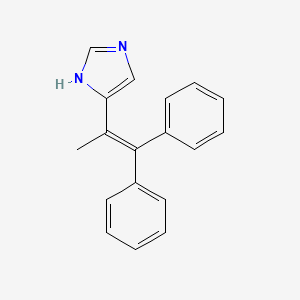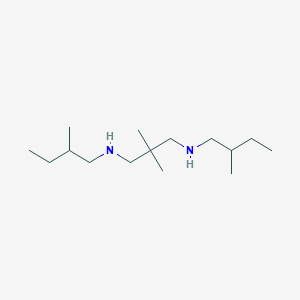
2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine is an organic compound with the molecular formula C13H30N2. It is a diamine derivative, characterized by the presence of two amino groups attached to a central propane backbone, with additional methyl and butyl substituents. This compound is known for its versatility in various chemical reactions and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine typically involves the reaction of 2,2-dimethyl-1,3-propanediamine with 2-methylbutyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino groups of 2,2-dimethyl-1,3-propanediamine attack the halide groups of the 2-methylbutyl halides, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The specific pathways and molecular targets depend on the context of its application, such as catalysis or drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-propanediamine: A simpler diamine with similar reactivity but lacking the additional butyl groups.
N,N’-Dimethylethylenediamine: Another diamine with different substituents, used in similar applications.
N,N’-Dimethyl-1,3-propanediamine: A related compound with methyl groups on the nitrogen atoms.
Uniqueness
2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine is unique due to its specific substituents, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it valuable in specialized applications.
Propriétés
Numéro CAS |
112343-47-2 |
|---|---|
Formule moléculaire |
C15H34N2 |
Poids moléculaire |
242.44 g/mol |
Nom IUPAC |
2,2-dimethyl-N,N'-bis(2-methylbutyl)propane-1,3-diamine |
InChI |
InChI=1S/C15H34N2/c1-7-13(3)9-16-11-15(5,6)12-17-10-14(4)8-2/h13-14,16-17H,7-12H2,1-6H3 |
Clé InChI |
HDLXCDVQWLMWFO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CNCC(C)(C)CNCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
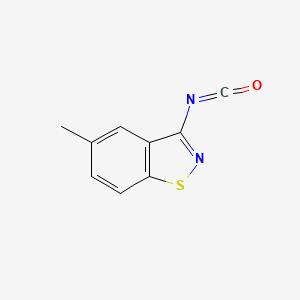
![2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-](/img/structure/B14319009.png)
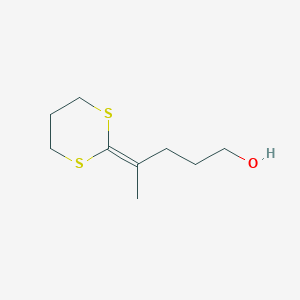
phosphanium bromide](/img/structure/B14319013.png)

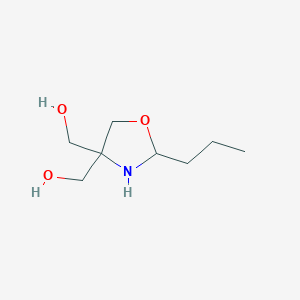
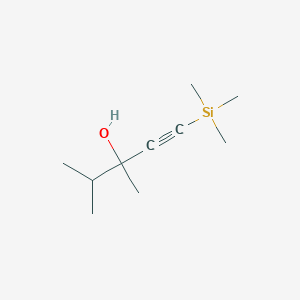
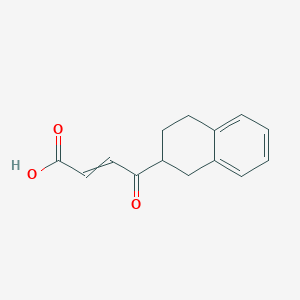
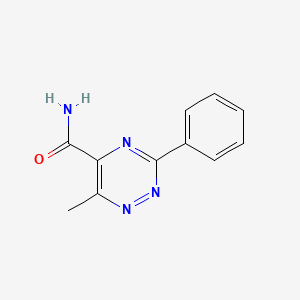
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
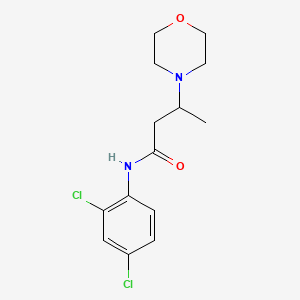
![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
